molecular formula C18H22N2O3 B13294370 tert-Butyl N-[4-amino-3-(benzyloxy)phenyl]carbamate

tert-Butyl N-[4-amino-3-(benzyloxy)phenyl]carbamate

Cat. No.: B13294370
M. Wt: 314.4 g/mol
InChI Key: MZVJFJUWFURFFW-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-amino-3-(benzyloxy)phenyl]carbamate is a carbamate-protected aniline derivative featuring a tert-butyloxycarbonyl (Boc) group, a benzyloxy substituent at the phenyl ring’s 3-position, and an amino group at the 4-position. This compound is structurally significant in medicinal chemistry and organic synthesis, serving as a key intermediate in the development of pharmaceuticals, agrochemicals, and ligands for biological targets. The Boc group enhances stability during synthetic processes, while the benzyloxy and amino substituents provide reactive sites for further functionalization .

Properties

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

tert-butyl N-(4-amino-3-phenylmethoxyphenyl)carbamate

InChI

InChI=1S/C18H22N2O3/c1-18(2,3)23-17(21)20-14-9-10-15(19)16(11-14)22-12-13-7-5-4-6-8-13/h4-11H,12,19H2,1-3H3,(H,20,21)

InChI Key

MZVJFJUWFURFFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Direct Boc Protection of 4-Amino-3-(benzyloxy)aniline

The most straightforward approach is the direct carbamate formation by reacting the free aromatic amine with tert-butyl chloroformate under basic conditions.

General Reaction:

$$
\text{4-amino-3-(benzyloxy)aniline} + \text{tert-butyl chloroformate} \xrightarrow[\text{Base}]{\text{Solvent}} \text{tert-Butyl N-[4-amino-3-(benzyloxy)phenyl]carbamate}
$$

Typical Conditions:

  • Base: Triethylamine or sodium bicarbonate to neutralize HCl formed,
  • Solvent: Dichloromethane or ethyl acetate,
  • Temperature: 0°C to room temperature,
  • Time: 1–4 hours.

This method is supported by analogous carbamate syntheses where tert-butyl chloroformate reacts with aromatic amines in the presence of triethylamine at low temperatures to afford high yields and purity.

Stepwise Synthesis via Intermediate Carbamates

In some cases, the benzyloxy group is introduced prior to carbamate formation, or vice versa, depending on substrate availability.

  • Step 1: Protection of the amino group as a Boc carbamate,
  • Step 2: O-Benzylation of the phenol group (if starting from a hydroxy-substituted aniline).

Alternatively, the benzyloxy group may be present initially, and the amino group is protected subsequently.

Mixed Carbonate Activation Method

A more advanced method involves the use of activated mixed carbonates such as p-nitrophenyl chloroformate to form reactive intermediates that can then be reacted with the aromatic amine to form the carbamate.

  • This method improves selectivity and yield,
  • Often used in medicinal chemistry for carbamate drug intermediates,
  • Reaction proceeds under mild conditions with bases like 4-dimethylaminopyridine (DMAP) as catalyst.

Detailed Synthetic Procedure Example (Adapted from Patent CN102020589B)

Step Reagents & Conditions Description Yield (%)
1 Dissolve 4-amino-3-(benzyloxy)aniline in anhydrous ethyl acetate Prepare amine solution
2 Add triethylamine (or N-methylmorpholine) as base Neutralizes HCl formed during reaction
3 Cool reaction mixture to 0–5°C Temperature control for selectivity
4 Add tert-butyl chloroformate dropwise Carbamate formation
5 Stir at 10–15°C for 2 hours Ensure complete reaction
6 Work-up: Extract with dilute HCl and brine, dry organic phase, evaporate solvent Purification
7 Crystallize product from hexane/ethyl acetate mixture Obtain pure compound 90–93%

This procedure is analogous to the synthesis of tert-butyl carbamate derivatives described in patent literature, ensuring high yield and purity.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages Limitations
Direct Boc Protection 4-amino-3-(benzyloxy)aniline tert-butyl chloroformate, triethylamine 0–15°C, DCM or EtOAc 85–93 Simple, high yield, mild conditions Sensitive to moisture, requires low temp
Mixed Carbonate Activation Activated carbonate intermediate p-nitrophenyl chloroformate, DMAP Room temp, acetonitrile 80–90 High selectivity, mild Requires preparation of activated carbonate
Phase-Transfer Catalysis Alkylation (for related carbamates) Carbamate intermediate Tetrabutylammonium bromide, methyl sulfate, KOH 0–5°C, EtOAc 90+ Efficient alkylation, scalable More complex, requires catalyst

Research Findings and Mechanistic Insights

  • Selectivity: The presence of the benzyloxy group necessitates mild conditions to avoid cleavage or side reactions. Boc protection under low temperature and controlled addition prevents over-acylation.

  • Reagent Choice: Triethylamine and N-methylmorpholine act as bases scavenging HCl, improving yield and purity.

  • Solvent Effects: Ethyl acetate and dichloromethane are preferred solvents for their ability to dissolve both reactants and facilitate easy work-up.

  • Phase-Transfer Catalysis: Enhances reaction rates and selectivity in alkylation steps of carbamate derivatives, useful for further functionalization.

  • Activated Carbonates: Using p-nitrophenyl chloroformate derivatives allows for controlled carbamate formation, minimizing side products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[4-amino-3-(benzyloxy)phenyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of a nitro group can yield aniline derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-[4-amino-3-(benzyloxy)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protected intermediate in peptide synthesis and other organic transformations .

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It can act as a substrate or inhibitor in various biochemical assays .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl N-[4-amino-3-(benzyloxy)phenyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the benzyloxy group can enhance binding affinity through hydrophobic interactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Amino vs. Methyl Groups: The amino group at the 4-position in the target compound enables nucleophilic reactions (e.g., acylation, Suzuki coupling), unlike the methyl group in tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate, which primarily contributes to steric bulk and lipophilicity .
  • Benzyloxy vs. Thiazolyl Groups : The benzyloxy group (electron-donating) in the target compound contrasts with the electron-deficient 4-methylthiazol-5-yl substituent in analogs, which enhances binding to hydrophobic pockets in proteins like VHL E3 ligase .

Research Findings and Trends

  • Synthetic Optimization: highlights the impact of substituent positioning on yields; for example, tert-Butyl (3-Methoxy-4-(4-methylthiazol-5-yl)benzyl)carbamate (42g) yields only 16%, likely due to steric clashes during Sonogashira coupling .

Biological Activity

tert-Butyl N-[4-amino-3-(benzyloxy)phenyl]carbamate (referred to as BTBC) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis of BTBC

BTBC can be synthesized through a multi-step process involving the reaction of 4-amino-3-(benzyloxy)aniline with tert-butyl chloroformate. The reaction proceeds under controlled conditions to yield the desired carbamate derivative.

Antimicrobial Activity

Recent studies have highlighted BTBC's antimicrobial properties. It has been evaluated against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity:

CompoundTarget BacteriaMIC (µg/mL)
BTBCS. aureus (MRSA)0.5
BTBCE. coli1.0

The compound's mechanism of action involves interference with bacterial cell membrane integrity and disruption of essential cellular processes, which is common among compounds targeting FtsZ dynamics in bacteria .

Cytotoxicity

In addition to its antimicrobial effects, BTBC has shown promise in cancer research. It was tested on various cancer cell lines, including T-lymphoblastic cells, demonstrating selective cytotoxicity:

Cell LineCC50 (µM)
CCRF-CEM9
MOLT-48
Jurkat10

These findings suggest that BTBC may selectively inhibit cancer cell proliferation while sparing normal cells .

The biological activity of BTBC is attributed to its structural features, particularly the benzyloxy and amino groups, which enhance its interaction with biological targets. The compound is believed to act through multiple pathways:

  • FtsZ Inhibition : Similar to other carbamate derivatives, BTBC may inhibit FtsZ, a key protein involved in bacterial cell division.
  • Membrane Disruption : It exhibits properties that disrupt bacterial cell membranes, leading to cell lysis.
  • Targeting Enzymatic Pathways : In cancer cells, BTBC may interfere with specific enzymatic pathways crucial for cell survival and proliferation.

Case Studies

Several studies have documented the efficacy of BTBC in both in vitro and in vivo models:

  • In Vitro Study : A study demonstrated that BTBC effectively reduced the viability of MRSA in laboratory settings, showcasing its potential as an antibiotic alternative .
  • In Vivo Study : Another investigation involved administering BTBC in murine models of infection, where it exhibited significant protective effects against bacterial infections without notable toxicity .

Q & A

Q. What are the common synthetic routes for tert-Butyl N-[4-amino-3-(benzyloxy)phenyl]carbamate?

The synthesis typically involves nucleophilic substitution reactions. A standard method is the reaction of tert-butyl carbamate with 4-amino-3-(benzyloxy)benzyl chloride under basic conditions (e.g., triethylamine or NaOH) in solvents like dichloromethane or tetrahydrofuran . Key steps include:

  • Protection of amino groups : The tert-butyl carbamate group acts as a protecting agent for the amino functionality, preventing unwanted side reactions.
  • Optimization : Yields are maximized by controlling reaction temperature (often 0–25°C) and stoichiometric ratios (1:1.2 molar ratio of starting materials).

Q. How is this compound characterized in synthetic chemistry?

Characterization relies on spectroscopic and chromatographic methods:

  • NMR : 1^1H and 13^13C NMR confirm the presence of tert-butyl (δ ~1.3 ppm for C(CH3_3)3_3), benzyloxy (δ ~4.9–5.1 ppm for OCH2_2Ph), and aromatic protons (δ ~6.5–7.5 ppm) .
  • HPLC/MS : Used to verify purity (>95%) and molecular weight (e.g., [M+H]+^+ at m/z 357.2).

Q. What functional groups enable its reactivity?

The compound’s reactivity stems from:

  • Benzyloxy group : Participates in deprotection (e.g., hydrogenolysis) to generate phenolic intermediates.
  • Amino group : Engages in nucleophilic substitutions or condensations (e.g., with carbonyl compounds).
  • tert-Butyl carbamate : A stable protecting group removable under acidic conditions (e.g., TFA) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in enzyme inhibition studies involving this compound?

Contradictions in enzymatic activity (e.g., substrate vs. inhibitor behavior) require:

  • Kinetic assays : Measure KmK_m and VmaxV_{max} under varying substrate concentrations to distinguish competitive/non-competitive inhibition .
  • Structural analysis : X-ray crystallography or molecular docking (e.g., using AutoDock Vina) to identify binding interactions with target enzymes .
  • Control experiments : Validate results using known inhibitors (e.g., indomethacin in anti-inflammatory studies) .

Q. What strategies optimize its use as a building block in multi-step syntheses?

  • Orthogonal protection : Pair the tert-butyl carbamate with acid-labile groups (e.g., Boc) or base-sensitive groups (e.g., Fmoc) for sequential deprotection .
  • Reaction sequence : Example:
    • Deprotection : Remove benzyloxy via hydrogenolysis (H2_2, Pd/C) to expose a phenol.
    • Functionalization : Oxidize the phenol to a carbonyl for subsequent condensations .

Q. How do solvent polarity and temperature affect its stability in long-term storage?

  • Solvent choice : Store in anhydrous DCM or THF to prevent hydrolysis of the carbamate group. Avoid protic solvents (e.g., MeOH) .
  • Temperature : Stability decreases above 25°C; refrigerated storage (2–8°C) under inert gas (N2_2) is recommended .

Q. What computational methods predict its pharmacokinetic properties for drug development?

  • ADMET prediction : Tools like SwissADME calculate logP (~3.2), solubility (LogS ~-4.5), and bioavailability (%F >60%) .
  • Metabolic stability : CYP450 enzyme interaction profiles are modeled using Schrödinger’s MetaSite .

Q. How can contradictory cytotoxicity data in cell-based assays be addressed?

  • Dose-response curves : Test concentrations from 1 nM to 100 µM to identify IC50_{50} discrepancies.
  • Assay validation : Use positive controls (e.g., doxorubicin for apoptosis) and replicate experiments across cell lines (e.g., HEK293 vs. HeLa) .

Methodological Notes

  • Synthesis troubleshooting : Low yields (<50%) often result from impure starting materials; recrystallize intermediates from EtOAc/hexane .
  • Safety protocols : Use fume hoods when handling air-sensitive reagents (e.g., Pd/C) and wear nitrile gloves to avoid dermal exposure .

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